5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione

Lipophilicity Fragment-based drug design Membrane permeability

5-[4-(Trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione (CAS 883040-42-4) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole-2-thione class, characterized by a para-trifluoromethyl anilino substituent at the 5-position of the thiadiazole ring. With a molecular weight of 277.3 Da, calculated LogP of 3.2–3.96, and topological polar surface area (TPSA) of 93.8 Ų, it conforms to fragment-like physicochemical criteria (MW < 300, cLogP ≤ 3, RotB ≤.

Molecular Formula C9H6F3N3S2
Molecular Weight 277.28
CAS No. 883040-42-4
Cat. No. B2707955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione
CAS883040-42-4
Molecular FormulaC9H6F3N3S2
Molecular Weight277.28
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC2=NNC(=S)S2
InChIInChI=1S/C9H6F3N3S2/c10-9(11,12)5-1-3-6(4-2-5)13-7-14-15-8(16)17-7/h1-4H,(H,13,14)(H,15,16)
InChIKeyZYXQGZKFNXNWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(Trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione (CAS 883040-42-4): Fragment-Era Chemical Probe with Experimental Target Engagement Data for Procurement Decisions


5-[4-(Trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione (CAS 883040-42-4) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole-2-thione class, characterized by a para-trifluoromethyl anilino substituent at the 5-position of the thiadiazole ring [1]. With a molecular weight of 277.3 Da, calculated LogP of 3.2–3.96, and topological polar surface area (TPSA) of 93.8 Ų, it conforms to fragment-like physicochemical criteria (MW < 300, cLogP ≤ 3, RotB ≤ 3) [2]. The compound is catalogued as a fragment molecule in the Thermo Scientific Maybridge fragment library (catalog S05057) and has been experimentally validated through X-ray co-crystallography with protein tyrosine phosphatase 1B (PTP1B) at 1.82 Å resolution (PDB 5QFL, ligand code JOM), establishing direct structural evidence of target engagement at an allosteric site [3][4]. It has also been screened in a large-scale antimalarial liver-stage phenotypic assay, providing cell-based activity data (P. berghei luciferase infection assay IC50 = 8.08 μM) [5].

Why 5-[4-(Trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione Cannot Be Replaced by Simpler 1,3,4-Thiadiazole-2-thione Analogs in Fragment-Based Discovery


Within the 5-anilino-1,3,4-thiadiazole-2-thione chemotype, minor substituent variations produce large-magnitude changes in both physicochemical and target-engagement properties. Replacing the para-CF3 group with hydrogen (5-anilino parent, CAS 10253-83-5) reduces calculated LogP by approximately 1.5–2.2 log units (from 3.2–3.96 to 1.74), corresponding to a ~30- to 150-fold reduction in lipophilicity that directly impacts membrane partitioning and non-specific protein binding [1]. Substituting CF3 with chlorine (CAS 14731-29-4, Hammett σp = 0.23 vs 0.54 for CF3) weakens the electron-withdrawing character at the para position, altering the thione-thiol tautomeric equilibrium that governs hydrogen-bond donor/acceptor capacity at the thiadiazole ring [2]. The ortho-CF3 positional isomer (CAS 2092857-00-4) possesses identical molecular formula and similar computed LogP, yet the ortho geometry sterically constrains the anilino NH orientation relative to the thiadiazole ring, as evidenced by the specific binding pose of the para-isomer observed in the PTP1B co-crystal structure (PDB 5QFL) [3]. The compound lacking the anilino bridge entirely (5-trifluoromethyl-1,3,4-thiadiazole-2-thione, CAS 37461-62-4) forfeits the extended aromatic system and the hydrogen-bond-donating anilino NH, eliminating key pharmacophoric features required for allosteric PTP1B recognition. These multi-parameter differences mean that generic substitution within this series cannot preserve the specific binding mode, physicochemical profile, or validated screening outcome achieved with the para-CF3 anilino derivative.

Quantitative Differentiation Evidence for 5-[4-(Trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione (883040-42-4) Versus Closest Analogs


LogP Differential: ~2-Log-Unit Lipophilicity Increase Over the 5-Anilino Parent Compound

The target compound gains 1.46–2.22 log units of lipophilicity through para-CF3 substitution compared to the unsubstituted 5-anilino parent (CAS 10253-83-5). This represents a 30- to 150-fold increase in the octanol-water partition coefficient, a property directly relevant to passive membrane permeability and non-specific protein binding in fragment-based screening campaigns [1][2].

Lipophilicity Fragment-based drug design Membrane permeability

PTP1B Allosteric Site Co-Crystal Structure: Direct Structural Validation Absent for Unsubstituted and Chloro Analogs

The target compound has been co-crystallized with recombinant human PTP1B catalytic domain at 1.82 Å resolution (PDB 5QFL), revealing binding at an allosteric site conformationally coupled to the active-site WPD loop [1]. A biochemical Ki value of 26,000 nM (26 μM) was measured for PTP1B inhibition using p-nitrophenyl phosphate substrate at pH 5.5, consistent with fragment-level affinity [2]. By contrast, no PDB entry exists for the 5-anilino parent (CAS 10253-83-5), the 4-chloro analog (CAS 14731-29-4), or the ortho-CF3 isomer (CAS 2092857-00-4) in complex with PTP1B, meaning their binding poses and allosteric site engagement remain unvalidated.

Structural biology PTP1B Allosteric inhibition Fragment screening

Positional Isomer Differentiation: Para-CF3 Geometry Confers a Defined Binding Pose Not Reproducible by the Ortho-CF3 Isomer

The para-CF3 anilino geometry (883040-42-4) and ortho-CF3 isomer (CAS 2092857-00-4) share identical molecular formula (C9H6F3N3S2) and molecular weight (277.3 Da), yet differ fundamentally in the spatial relationship between the electron-withdrawing trifluoromethyl group and the anilino NH linker. The PDB 5QFL co-crystal structure reveals that the para-CF3 compound binds PTP1B with the trifluoromethylphenyl ring occupying a hydrophobic pocket while the thiadiazole-2-thione moiety engages specific hydrogen-bond interactions [1]. The ortho isomer, by placing the CF3 group adjacent to the anilino NH, would sterically clash with the protein surface at this same site, preventing adoption of the validated binding pose. As of the available data, the ortho isomer has no reported PDB structure or PTP1B biochemical activity, confirming that the substitution position is not interchangeable despite identical bulk properties [2].

Positional isomerism Binding pose Structure-activity relationship

Antimalarial Phenotypic Screening Profile: IC50 and Cytotoxicity Counter-Screen Data from a Published 500,000-Compound Campaign

The target compound was tested in a large-scale liver-stage antimalarial phenotypic screen reported in Science (Antonova-Koch et al., 2018) [1]. In a HepG2 hepatoma cell infection model using luciferase-expressing antifolate-resistant Plasmodium berghei, the compound exhibited an IC50 of 8.08 μM for inhibition of parasite luminescence, with a matched HepG2 cytotoxicity CC50 also of 8.08 μM, yielding a selectivity index of approximately 1.0 [2]. The luciferase expression control IC50 was >11.9 μM, indicating no direct interference with the luciferase reporter system. For the unsubstituted 5-anilino parent, no equivalent large-scale published screening data are available, leaving its antimalarial activity profile uncharacterized. This dataset positions the target compound as a useful control for cytotoxicity counter-screening in antimalarial discovery workflows and as a baseline comparator for medicinal chemistry optimization aimed at improving selectivity.

Antimalarial Phenotypic screening Cytotoxicity Plasmodium berghei

Fragment Library Provenance: Maybridge/XChem-Validated Hit with Known Physicochemical and Purity Specifications

The compound is supplied as part of the Thermo Scientific Maybridge fragment library (catalog S05057), a collection used at the Diamond Light Source XChem facility for the fragment screening campaign that produced the PTP1B co-crystal structure (Keedy et al., 2018) [1]. Commercially available purity specifications include 98% (Leyan, catalog 2228387) . In contrast, the 5-anilino parent (10253-83-5) and 4-Cl analog (14731-29-4) are available from general chemical suppliers but lack documented use in an XChem or equivalent high-throughput crystallographic fragment screening campaign with published structural outcomes. The compound's inclusion in the Maybridge library provides traceable provenance and batch-to-batch consistency suitable for structural biology applications.

Fragment library Quality control Procurement specification XChem

Evidence-Backed Application Scenarios for 5-[4-(Trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione in Drug Discovery and Chemical Biology


Fragment-to-Lead Optimization Targeting PTP1B Allosteric Sites Using the 1.82 Å Co-Crystal Structure as a Starting Template

The PDB 5QFL co-crystal structure provides atomic-resolution guidance for structure-based fragment elaboration. The JOM ligand occupies an allosteric site conformationally coupled to the WPD loop of PTP1B, a validated therapeutic target for type 2 diabetes and obesity [7]. With PTP1B Ki = 26,000 nM, the fragment exhibits classic weak-affinity fragment behavior suitable for iterative medicinal chemistry optimization. Structure-guided design can exploit the para-CF3 anilino vector for growing into adjacent pockets identified in the PanDDA analysis, while the thione sulfur provides a hydrogen-bond anchor point. The absence of a co-crystal structure for the unsubstituted 5-anilino parent or ortho-CF3 isomer makes those analogs less efficient starting points for this specific allosteric pocket [8].

Cytotoxicity Benchmarking Control in Antimalarial Liver-Stage Phenotypic Screening Campaigns

With matched P. berghei IC50 and HepG2 CC50 values of 8.08 μM (selectivity index ≈ 1.0) from the Antonova-Koch et al. (2018) Science study, this compound serves as a well-characterized control for distinguishing genuine anti-parasitic activity from cytotoxicity-driven effects in liver-stage antimalarial assays [7]. Screening laboratories can use these published values to calibrate assay performance, validate Z'-factors for cytotoxicity counter-screens, and benchmark new chemical series against a compound with known, publicly accessible activity data. This reduces the need to independently characterize a cytotoxicity control and ensures inter-laboratory data comparability [8].

Physicochemical Probe for Lipophilicity-Dependent SAR Exploration in the 5-Anilino-Thiadiazole-2-Thione Series

The ~2-log-unit LogP differential between the target compound (LogP 3.2–3.96) and the unsubstituted 5-anilino parent (LogP 1.74) makes this pair an ideal matched set for probing lipophilicity-dependent pharmacology within the thiadiazole-2-thione chemotype [7]. Researchers investigating the impact of lipophilicity on membrane permeability, plasma protein binding, metabolic stability, or off-target promiscuity can compare these two compounds as a 'LogP-shifted pair' while maintaining identical core scaffold and pharmacophoric elements. This application is particularly valuable in early-stage hit triage, where understanding the contribution of lipophilicity to apparent potency helps distinguish specific target engagement from non-specific hydrophobic effects [8].

Validated Fragment for PanDDA/XChem-Compatible Crystallographic Fragment Screening of Novel Protein Targets

Because the compound was successfully soaked into PTP1B crystals and produced a high-resolution (1.82 Å) co-structure via the PanDDA (Pan-Dataset Density Analysis) method at the Diamond Light Source XChem facility, it has been empirically demonstrated to be compatible with crystallographic fragment screening workflows—including solubility under soaking conditions, absence of crystal lattice disruption at screening concentrations, and interpretable electron density [7]. Laboratories establishing or validating their own crystallographic fragment screening pipelines can use this compound as a positive control to verify soaking protocols, data collection parameters, and PanDDA analysis pipelines. Its membership in the Maybridge fragment library further ensures commercial availability with consistent quality for multi-site reproducibility studies [8].

Quote Request

Request a Quote for 5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.